molecular formula C8H11NO3 B1396233 ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate CAS No. 1273562-47-2

ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate

Cat. No.: B1396233
CAS No.: 1273562-47-2
M. Wt: 169.18 g/mol
InChI Key: IBHKGLOJOOFRPB-SREVYHEPSA-N
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Description

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is an organic compound characterized by its unique structure, which includes a cyano group, a hydroxyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-propynoate with hydrogen bromide in acetic acid, followed by esterification of (2Z)-3-bromopropenoic acid . This method ensures the formation of the desired Z isomer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized to maximize yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate can be compared with similar compounds such as ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly versatile and valuable for various applications.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-hydroxypent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h10H,3-4H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHKGLOJOOFRPB-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C#N)/C(=O)OCC)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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